4-{[4-(4-chlorophenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone
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Overview
Description
4-{[4-(4-chlorophenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a phthalazinone core structure, which is substituted with a piperazine ring bearing a 4-chlorophenyl group. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-chlorophenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Subsequent deprotection and selective intramolecular cyclization yield the desired piperazine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(4-chlorophenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{[4-(4-chlorophenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 4-{[4-(4-chlorophenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone involves its interaction with specific molecular targets and pathways. The piperazine ring and the phthalazinone core structure allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Trimetazidine: A piperazine derivative used as an anti-anginal agent.
Ranolazine: Another piperazine derivative used in the treatment of chronic angina.
Aripiprazole: An antipsychotic drug with a piperazine moiety.
Quetiapine: An antipsychotic medication containing a piperazine ring.
Uniqueness
What sets 4-{[4-(4-chlorophenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone apart from these similar compounds is its unique combination of a phthalazinone core with a piperazine ring substituted with a 4-chlorophenyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H19ClN4O2 |
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Molecular Weight |
382.8 g/mol |
IUPAC Name |
4-[4-(4-chlorophenyl)piperazine-1-carbonyl]-2-methylphthalazin-1-one |
InChI |
InChI=1S/C20H19ClN4O2/c1-23-19(26)17-5-3-2-4-16(17)18(22-23)20(27)25-12-10-24(11-13-25)15-8-6-14(21)7-9-15/h2-9H,10-13H2,1H3 |
InChI Key |
LGYAHVPBSXPZLP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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